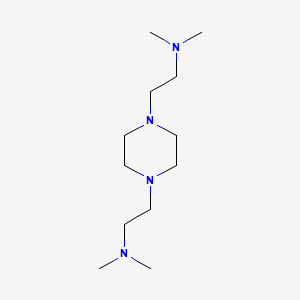

N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine

説明

特性

CAS番号 |

10586-98-8 |

|---|---|

分子式 |

C12H28N4 |

分子量 |

228.38 g/mol |

IUPAC名 |

2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C12H28N4/c1-13(2)5-7-15-9-11-16(12-10-15)8-6-14(3)4/h5-12H2,1-4H3 |

InChIキー |

RUPSPYXFXWDVBV-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCN1CCN(CC1)CCN(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine typically involves the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the piperazine ring. The resulting product is then reacted with ethylamine to introduce the ethylamine groups .

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .

化学反応の分析

Types of Reactions

N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

科学的研究の応用

N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine has applications in separation science, organic synthesis, and material science . It can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid .

Scientific Research Applications

- Separation Science: this compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Organic Synthesis: N,N,N′,N′-Tetramethyl-1,3-propanediamine, a similar compound, can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .

- Material Science: N,N,N′,N′-Tetramethyl-1,3-propanediamine can be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper(II) species . It is also used in the design of metal-organic frameworks . It enhances cross-linking and silica morphology for improved sorption efficiency and can be used to create fast-swelling, antimicrobial superabsorbers and hydrogel networks with prolonged antimicrobial effects . Furthermore, it can be used in CO2-switchable microemulsion systems based on a pseudogemini surfactant .

Case Studies

While specific case studies for this compound were not found, research on N,N,N′,N′-Tetramethyl-1,3-propanediamine provides insight into potential applications :

- Deaggregation of Zinc Dihydride: N,N,N′,N′-Tetramethyl-1,3-propanediamine is used in the deaggregation of zinc dihydride using Lewis acids such as carbon dioxide .

- Cr(VI) Sorption: It plays a role in enhancing cross-linking and silica morphology for improved Cr(VI) sorption efficiency .

- Metal-Organic Frameworks: It is a key component in the design of metal-organic frameworks .

- Antimicrobial Materials: It is used to cross-link a hydrophilic, antimicrobial polycation to create a fast-swelling, antimicrobial superabsorber and hydrogel network with prolonged antimicrobial effects .

- CO2-Switchable Microemulsions: It is incorporated into a pseudogemini surfactant to create a CO2-switchable microemulsion system .

作用機序

The mechanism of action of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

類似化合物との比較

Piperazine-1,4-diethylamine (CAS 6531-38-0)

- Molecular Formula : C₈H₂₀N₄

- Molecular Weight : 172.27 g/mol .

- Key Differences :

- Lacks methyl groups on the piperazine nitrogen atoms.

- Contains two ethylamine substituents instead of tetramethyl-ethylamine groups.

- Lower molecular weight (172.27 vs. 228.385) and higher density (0.9675 g/cm³ at 25°C) compared to the tetramethyl derivative .

- Used in coordination chemistry and polymer synthesis due to its bifunctional amine groups .

N-(2-Aminoethyl)piperazine-1,4-diethylamine (CAS 31295-54-2)

1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3)

Solubility and LogP

Pharmacological Potential

- Dopamine Receptor Affinity : Piperazine derivatives with aryl substituents (e.g., ’s compound (-)-7b) show high D3 receptor selectivity, suggesting that methylation patterns influence binding kinetics .

- Antimicrobial Activity : Thiadiazole-substituted piperazines () exhibit antimicrobial properties, though the tetramethyl derivative’s bioactivity remains unexplored .

生物活性

N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine (TMPDA) is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which consists of a piperazine ring with two diethylamino groups and four methyl groups. This article explores the biological activity of TMPDA, synthesizing available research findings, case studies, and relevant data into a comprehensive overview.

- Chemical Formula: C₁₂H₂₈N₄

- Molecular Weight: 228.38 g/mol

- CAS Number: 82745-00-0

TMPDA's biological activity can be attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that piperazine derivatives often exhibit activity as acetylcholinesterase inhibitors, which can affect neurotransmission and have implications in neuropharmacology .

1. Neuropharmacological Effects

Studies have shown that TMPDA and its derivatives can influence the central nervous system by modulating neurotransmitter systems. The compound has been investigated for its potential use in treating conditions like anxiety and depression due to its interaction with serotonin and dopamine receptors.

2. Anticancer Properties

Recent investigations have highlighted the cytotoxic effects of TMPDA on various cancer cell lines. For instance, TMPDA was found to induce apoptosis in human breast cancer cells by activating oxidative stress pathways . The compound's ability to inhibit glutathione peroxidase (GPx1) has been linked to its anticancer activity, making it a candidate for further development as an anticancer agent .

3. Antimicrobial Activity

TMPDA has demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Study 1: Neuropharmacological Effects

A study conducted on the effects of TMPDA on anxiety models in rodents indicated that administration led to a significant reduction in anxiety-like behaviors. The results suggested that TMPDA may act as an anxiolytic agent through modulation of serotonergic pathways.

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of TMPDA on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited an IC50 value of approximately 10 µM in MCF-7 cells, indicating potent antiproliferative activity .

Data Table: Biological Activity Overview

| Activity Type | Target/Effect | Observed IC50/Activity |

|---|---|---|

| Neuropharmacological | Anxiety reduction | Significant reduction |

| Anticancer | MCF-7 Cell Line | IC50 ~ 10 µM |

| Antimicrobial | Gram-positive bacteria | Inhibition zone ~ 15 mm |

Q & A

Q. Q1: What are the optimal synthetic routes for preparing N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine, and how can reaction conditions be controlled to maximize yield?

A1:

- Synthetic Routes : The compound can be synthesized via alkylation of piperazine derivatives. For example, 1,4-diethylation of piperazine under nitrogen using dimethylformamide (DMF) as a solvent at reflux temperatures (~145–150°C) achieves yields up to 85% .

- Key Controls : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, and use excess amine (e.g., 1.5 mmol per 1 mmol substrate) to drive the reaction. Monitor pH to avoid side reactions (e.g., over-alkylation).

- Purification : Column chromatography or recrystallization in polar aprotic solvents is recommended.

Q. Q2: Which analytical techniques are most effective for characterizing this compound, and how can discrepancies in reported physical properties (e.g., melting points) be resolved?

A2:

- Characterization :

- NMR (¹H/¹³C): Confirm structure via amine proton signals (δ ~1.5–2.5 ppm) and ethyl/methyl group splitting .

- XRD : Resolve crystal structure ambiguities, as seen in related piperazine complexes .

- Elemental Analysis : Verify purity (>98%) to address discrepancies in melting points (e.g., reported 40°C vs. literature values).

- Discrepancy Resolution : Reproduce measurements under standardized conditions (e.g., DSC for melting points) and cross-validate with HPLC .

Advanced Applications in Coordination Chemistry

Q. Q3: How does this compound function as a ligand in transition-metal complexes, and what factors influence its coordination geometry?

A3:

Q. Q4: What strategies can mitigate competing ligand interactions in supramolecular assemblies using this compound?

A4:

- Competitive Binding : Use bridging ligands (e.g., pyridyl derivatives) to direct assembly. For example, 1,2-bis(4-pyridyl)ethylene enforces molecular triangles/squares in Pd complexes .

- Kinetic Control : Adjust reaction temperature (e.g., slow cooling from reflux) to favor thermodynamically stable products.

Biological and Material Science Applications

Q. Q5: How can the biological activity of this compound be systematically evaluated, given its structural similarity to pharmacologically active piperazine derivatives?

A5:

- Activity Screening :

- Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., MTT) and compare with analogs like hexamethylenediamine (moderate toxicity) .

Q. Q6: What role does this compound play in polymer synthesis, and how do its properties compare to other diamines?

A6:

- Polymer Applications : Acts as a crosslinker in epoxy resins or polyurethanes due to its bifunctional amines.

- Comparative Analysis :

Methodological Challenges and Data Interpretation

Q. Q7: How should researchers address contradictory data in catalytic performance studies involving this compound?

A7:

Q. Q8: What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

A8:

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density at amine sites, predicting binding affinities for metals like Cu(II) .

- MD Simulations : Analyze solvation effects in aqueous vs. organic media to guide solvent selection for synthesis .

Safety and Handling Protocols

Q. Q9: What safety precautions are critical when handling this compound, given its reactivity and storage requirements?

A9:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。